molecular formula C20H15N3O7 B011967 10-Hydroxy-9-nitrocamptothecin CAS No. 104267-73-4

10-Hydroxy-9-nitrocamptothecin

Cat. No.: B011967
CAS No.: 104267-73-4
M. Wt: 409.3 g/mol
InChI Key: DTZABKRGTMUGCV-FQEVSTJZSA-N
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Description

10-Hydroxy-9-nitrocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and is part of a class of compounds that inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription .

Chemical Reactions Analysis

10-Hydroxy-9-nitrocamptothecin undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acyl chlorides, and alkyl halides. Major products formed from these reactions include 10-amino-9-nitrocamptothecin and various substituted derivatives .

Scientific Research Applications

10-Hydroxy-9-nitrocamptothecin has several scientific research applications:

Mechanism of Action

10-Hydroxy-9-nitrocamptothecin exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death). The molecular target of this compound is the topoisomerase I enzyme, and the pathway involved includes the formation of a ternary complex with DNA .

Comparison with Similar Compounds

10-Hydroxy-9-nitrocamptothecin is unique among camptothecin derivatives due to its specific modifications at the 9th and 10th positions. Similar compounds include:

These compounds share the common mechanism of topoisomerase I inhibition but differ in their solubility, toxicity, and specific clinical applications .

Properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZABKRGTMUGCV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908881
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104267-73-4
Record name 9-Hydroxy-10-nitrocamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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